![molecular formula C14H14BrCl2N3 B2942107 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride CAS No. 1909318-72-4](/img/structure/B2942107.png)
4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride is a chemical compound with the molecular formula C14H12BrN3·2HCl It is a brominated derivative of benzodiazole, which is a class of heterocyclic aromatic organic compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride typically involves the following steps:
Bromination: The starting material, 1H-1,3-benzodiazole, undergoes bromination at the 6-position to form 6-bromo-1H-1,3-benzodiazole.
Methylation: The brominated compound is then methylated to introduce the methyl group at the 2-position, resulting in 2-(6-bromo-1H-1,3-benzodiazol-2-yl)methylamine.
Amination: Finally, the methylated compound is subjected to amination to introduce the aniline group, forming 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline.
Dihydrochloride Formation: The final product is converted to its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitrobenzene derivatives, azo compounds, and other oxidized anilines.
Reduction Products: Amine derivatives and other reduced forms.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
科学研究应用
4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.
Medicine: It has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride is similar to other brominated benzodiazoles, such as 6-bromo-1H-1,3-benzodiazole and 2-(6-bromo-1H-1,3-benzodiazol-2-yl)methylamine. its unique structure and properties set it apart from these compounds. The presence of the aniline group and the dihydrochloride salt form contribute to its distinct chemical behavior and applications.
相似化合物的比较
6-bromo-1H-1,3-benzodiazole
2-(6-bromo-1H-1,3-benzodiazol-2-yl)methylamine
Telmisartan (a related benzodiazole derivative)
Is there anything specific you would like to know more about?
属性
IUPAC Name |
4-[(6-bromo-1H-benzimidazol-2-yl)methyl]aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3.2ClH/c15-10-3-6-12-13(8-10)18-14(17-12)7-9-1-4-11(16)5-2-9;;/h1-6,8H,7,16H2,(H,17,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHPLYRDPRCRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)Br)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

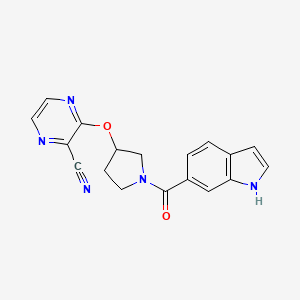
![3-cyclopropaneamido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2942028.png)
![N-Methyl-N-[(3-methylpyridin-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2942029.png)
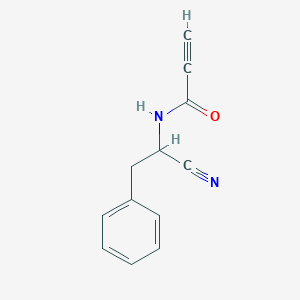
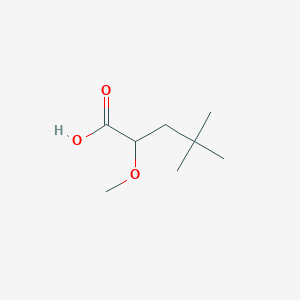
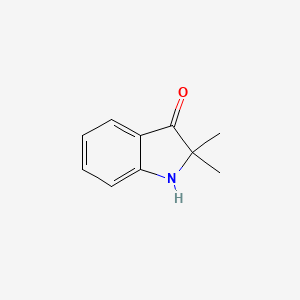
![5-(1,2,3-thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2942034.png)
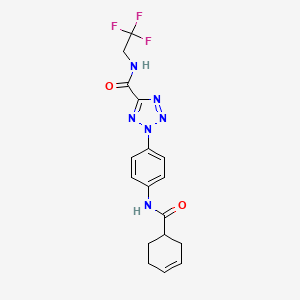
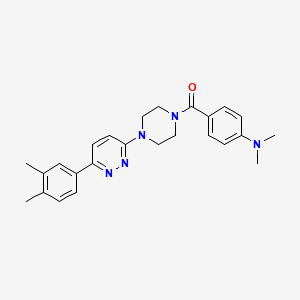
![4-chlorophenyl (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanoate](/img/structure/B2942039.png)
![N-(3-chloro-4-methoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2942040.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2942041.png)
![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIMETHOXYBENZOATE](/img/structure/B2942043.png)
